

Introduction: The Thiazole Scaffold and the Analytical Imperative

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Compound of Interest

Compound Name:	4-Bromo-5-phenylthiazole-2-carbaldehyde
CAS No.:	1784090-08-9
Cat. No.:	B2654260

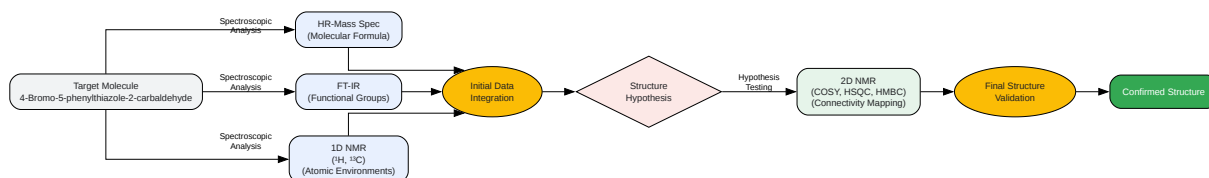
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The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The precise substitution pattern on the thiazole ring dictates its biological function, making unambiguous structure determination a critical step in drug discovery and development.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of a complex derivative, **4-Bromo-5-phenylthiazole-2-carbaldehyde**. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the strategic rationale behind the analytical workflow. We will demonstrate how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques transforms a molecular formula into a fully-realized chemical structure, where every atomic connection is validated by robust, empirical evidence.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a systematic, deductive exercise. It begins with foundational data to establish the molecular formula and key functional groups, then progresses to sophisticated correlation experiments to assemble the molecular puzzle.



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Caption: A logical workflow for structure elucidation.

Part 1: Foundational Analysis - What Are the Pieces?

Before assembling the structure, we must first identify its constituent parts. This involves determining the exact molecular formula, calculating the degree of unsaturation, and identifying the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise: Standard mass spectrometry provides the molecular weight, but HRMS provides the exact mass to four or more decimal places. This precision is crucial for differentiating between molecular formulas that have the same nominal mass but different elemental compositions.

Protocol: The sample is analyzed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Data Interpretation:

- Molecular Formula: C₁₀H₆BrNOS
- Calculated Exact Mass: 266.9408
- Observed Exact Mass: 266.9411
- Degree of Unsaturation: 9

A degree of unsaturation of 9 indicates a highly aromatic system with multiple rings and/or double bonds, consistent with the proposed phenyl and thiazole rings plus a carbonyl group.

The most telling feature is the isotopic pattern of the molecular ion. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost identical intensity, M⁺ and M+2, at m/z 267 and 269 (for the nominal mass).[5] This is a definitive signature for the presence of a single bromine atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.[6]

Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The spectrum provides clear evidence for the key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Implication
~3080	Medium	Aromatic C-H stretch	Confirms the presence of the phenyl ring.
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi Doublet)	Diagnostic for an aldehyde group.[6]
~1695	Strong	Carbonyl (C=O) stretch	Confirms the aldehyde functional group.
~1580, ~1470	Medium	Aromatic C=C ring stretch	Supports the presence of the phenyl ring.
~1350	Medium	Thiazole ring vibration	Suggests the heterocyclic core.
Below 800	Strong	C-Br stretch / Aromatic C-H bend	Consistent with a substituted aromatic system.

The combination of a strong C=O stretch around 1695 cm⁻¹ and the characteristic, albeit weak, Fermi doublet for the aldehyde C-H stretch provides unequivocal evidence for the carbaldehyde moiety.

Part 2: Structural Assembly via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7]

¹H and ¹³C NMR: The Atomic Census

Expertise: 1D NMR experiments provide a "census" of the hydrogen and carbon atoms in the molecule, categorizing them by their distinct electronic environments.

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl_3) with a small amount of tetramethylsilane (TMS) as an internal standard. ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra are acquired on a 400 MHz or higher spectrometer.

Predicted Spectroscopic Data:

Data Type	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
^1H NMR	~9.9	Singlet (s)	1H	-CHO	Aldehyde protons are highly deshielded and typically appear far downfield. No adjacent protons leads to a singlet.
	~7.6 - 7.4	Multiplet (m)	5H	Phenyl-H	Protons on the phenyl ring, appearing in their characteristic aromatic region.
^{13}C NMR	~185	-	-	CHO	The carbonyl carbon of an aldehyde is significantly deshielded.
	~150	-	-	Thiazole C2	Carbon attached to two heteroatoms (N and S) and the aldehyde group.

~145	-	-	Thiazole C5	Carbon bearing the phenyl group.
~135 - 128	-	-	Phenyl-C	Aromatic carbons of the phenyl ring. The number of signals depends on symmetry.
~120	-	-	Thiazole C4	Carbon bearing the bromine atom.

2D NMR: Building the Molecular Framework

Expertise: While 1D NMR identifies the fragments, 2D NMR reveals how they are connected. For a molecule with multiple substituents and no protons on the central ring, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment.[8] It detects correlations between protons and carbons that are separated by two or three bonds, acting as a molecular blueprint.

Protocol: Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample. The HMBC experiment is optimized for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.

Data Interpretation and Structural Confirmation:

- COSY (Correlated Spectroscopy): This experiment would show correlations between the coupled protons within the 5-proton multiplet of the phenyl ring, confirming it as a single, contiguous spin system.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the signals in the 7.6-7.4 ppm region to the carbons in the 135-128 ppm region.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the disparate parts of the molecule.

Caption: Key HMBC correlations confirming the structure.

Key HMBC Correlations and Their Significance:

- Aldehyde Proton (H1, δ ~9.9) to Thiazole C2 (δ ~150): This 3J correlation is the linchpin of the elucidation. It unambiguously proves that the carbaldehyde group is attached to the C2 position of the thiazole ring.
- Phenyl Protons (ortho-H, δ ~7.6) to Thiazole C5 (δ ~145): A strong 3J correlation from the ortho protons of the phenyl ring to the C5 of the thiazole ring confirms the connectivity between these two rings.
- Phenyl Protons (ortho-H) to Thiazole C4 (δ ~120): A weaker 4J correlation may also be observed between the ortho protons and the bromine-substituted C4, further solidifying the ring arrangement.

These correlations leave no ambiguity. The aldehyde is at C2, the bromine is at C4, and the phenyl group is at C5, completing the structural puzzle.

Conclusion: A Symphony of a-Data

The structure of **4-Bromo-5-phenylthiazole-2-carbaldehyde** is definitively confirmed through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry established the correct molecular formula and the presence of bromine. FT-IR spectroscopy identified the critical aldehyde and aromatic functional groups. Finally, a suite of 1D and 2D NMR experiments, culminating in the decisive HMBC correlations, provided an irrefutable map of atomic connectivity. This methodical workflow, where each piece of data corroborates the others, represents the gold standard in chemical analysis, ensuring the absolute structural integrity required for advanced research and drug development.

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